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Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of BMS-813160 for the C-C

chemokine receptor 2 (CCR2) versus the C-C chemokine receptor 5 (CCR5). BMS-813160 is a

potent dual antagonist of both CCR2 and CCR5, which are key mediators of inflammatory cell

migration and have been implicated in a variety of inflammatory diseases and cancer.[1][2][3][4]

[5] This document summarizes key experimental data, outlines the methodologies used to

obtain this data, and visualizes the relevant biological pathways.

Quantitative Selectivity Profile
The inhibitory activity of BMS-813160 against CCR2 and CCR5 has been evaluated using

various in vitro assays, including radioligand binding, chemotaxis, and cell surface marker

upregulation. The half-maximal inhibitory concentration (IC50) values from these studies are

summarized below, demonstrating the potent and dual nature of this antagonist.
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Assay Type Target
Ligand/Stimul
us

Cell Type IC50 (nM)

Binding Assay CCR2 125I-CCL2

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

6.2[1]

Binding Assay CCR5 125I-MIP-1β

Human

Peripheral T

Cells

3.6[1]

Chemotaxis

Assay
CCR2 CCL2

Human THP-1

Cells
0.8[1]

Chemotaxis

Assay
CCR5 MIP-1β

Human

Peripheral T

Cells

1.1[1]

CD11b

Upregulation
CCR2 CCL2

Human Whole

Blood
4.8[1]

CD11b

Upregulation
CCR5 MIP-1β

Human Whole

Blood
5.7[1]

BMS-813160 exhibits high selectivity for CCR2 and CCR5 over other chemokine receptors. For

instance, the IC50 values for CCR1, CCR4, and CXCR2 are all greater than 25 µM, indicating

a selectivity of over 4000-fold for CCR2 and over 6900-fold for CCR5 compared to these other

receptors.[1]

Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the

selectivity of BMS-813160.

Radioligand Binding Assays
Objective: To determine the binding affinity of BMS-813160 to CCR2 and CCR5 by measuring

its ability to displace a radiolabeled ligand.
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Protocol:

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are used for the

CCR2 binding assay, and human peripheral T cells are used for the CCR5 binding assay.[6]

Cell membranes are prepared from these cells through homogenization and centrifugation.

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell

membrane preparation, a fixed concentration of the radiolabeled ligand (125I-CCL2 for

CCR2 or 125I-MIP-1β for CCR5), and varying concentrations of BMS-813160.[1][6]

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the

binding to reach equilibrium.

Filtration: The contents of the wells are transferred to a filter plate and washed with ice-cold

buffer to separate the bound from the free radioligand.

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis: The concentration of BMS-813160 that inhibits 50% of the specific binding of

the radioligand (IC50) is calculated by non-linear regression analysis.

Chemotaxis Assays
Objective: To assess the functional ability of BMS-813160 to block the migration of cells

towards a chemoattractant.

Protocol:

Cell Preparation: Human monocytic THP-1 cells are used for the CCR2 chemotaxis assay,

and human peripheral T cells are used for the CCR5 assay.[6] The cells are suspended in

assay buffer.

Assay Setup: A transwell plate with a porous membrane is used. The lower chamber

contains the chemoattractant (CCL2 for CCR2 or MIP-1β for CCR5). The cell suspension,

pre-incubated with varying concentrations of BMS-813160, is added to the upper chamber.

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow

for cell migration.
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Quantification: The number of cells that have migrated to the lower chamber is quantified,

typically by cell counting or using a fluorescent dye.

Data Analysis: The IC50 value, representing the concentration of BMS-813160 that inhibits

50% of the cell migration, is determined.

CD11b Upregulation Assay
Objective: To measure the effect of BMS-813160 on the activation of monocytes in whole

blood, as indicated by the upregulation of the cell surface marker CD11b.

Protocol:

Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant.

Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of BMS-
813160.

Stimulation: The blood is then stimulated with a specific chemokine (CCL2 for CCR2-

mediated activation or MIP-1β for CCR5-mediated activation) to induce the upregulation of

CD11b on monocytes.

Staining: The blood is stained with fluorescently labeled antibodies against CD14 (to identify

monocytes) and CD11b.

Flow Cytometry: The expression of CD11b on the surface of CD14-positive monocytes is

analyzed using a flow cytometer.

Data Analysis: The IC50 value is calculated as the concentration of BMS-813160 that causes

a 50% reduction in the chemokine-induced upregulation of CD11b.

Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the

following diagrams were generated using Graphviz.
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Caption: CCR2 and CCR5 Signaling Pathways and the inhibitory action of BMS-813160.
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Caption: Experimental workflow for characterizing the selectivity of BMS-813160.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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